molecular formula C16H20FN5O B6903687 N-(2-fluorophenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]acetamide

N-(2-fluorophenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]acetamide

Cat. No.: B6903687
M. Wt: 317.36 g/mol
InChI Key: PKIGHMAEYPHVJI-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]acetamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a triazole ring, and a piperidine moiety, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN5O/c17-14-3-1-2-4-15(14)19-16(23)12-21-8-5-13(6-9-21)11-22-10-7-18-20-22/h1-4,7,10,13H,5-6,8-9,11-12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIGHMAEYPHVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CN=N2)CC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]acetamide typically involves multiple steps:

  • Formation of the Triazole Ring: : The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

  • Attachment of the Piperidine Moiety: : The piperidine ring is introduced through nucleophilic substitution reactions. Piperidine can react with various electrophiles to form the desired piperidine derivatives.

  • Coupling with the Fluorophenyl Group: : The final step involves coupling the triazole-piperidine intermediate with a 2-fluorophenyl acetamide derivative. This can be achieved using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and automated systems for the coupling reactions to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

  • Reduction: : Reduction reactions can target the triazole ring or the fluorophenyl group, potentially leading to the formation of dihydrotriazoles or defluorinated derivatives.

  • Substitution: : The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Dihydrotriazoles or defluorinated compounds.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-fluorophenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Medicine

In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. The triazole ring is a common pharmacophore in many drugs, and the fluorophenyl group can enhance the compound’s metabolic stability and bioavailability.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the piperidine ring can enhance binding affinity through hydrophobic interactions. The fluorophenyl group can increase the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]acetamide
  • N-(2-bromophenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]acetamide
  • N-(2-methylphenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]acetamide

Uniqueness

Compared to its analogs, N-(2-fluorophenyl)-2-[4-(triazol-1-ylmethyl)piperidin-1-yl]acetamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound for further research and development.

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